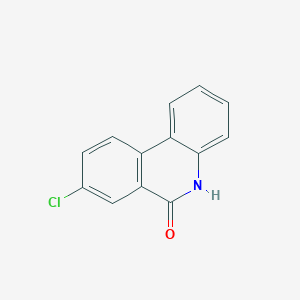![molecular formula C19H19Cl2N3O2 B14004762 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride CAS No. 59897-81-3](/img/structure/B14004762.png)
1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylanilino group, a dihydroimidazolyl group, and a phenylpropane-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 2-Chloro-6-methylaniline: This can be synthesized from 3-chloro-5-methyl-4-nitroaniline through reduction using sulfuric acid and water as solvents.
Formation of the Imidazole Ring: The dihydroimidazole ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the chloro-methylanilino group with the dihydroimidazole and phenylpropane-dione moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: A related compound with similar structural features.
2-(2-(2-Chloro-6-methylanilino)-2-oxoethyl)phthalazin-2-ium iodide: Another compound with a similar chloro-methylanilino group.
Uniqueness
1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59897-81-3 |
|---|---|
Molecular Formula |
C19H19Cl2N3O2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-[2-(2-chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H18ClN3O2.ClH/c1-13-6-5-9-15(20)18(13)22-19-21-10-11-23(19)17(25)12-16(24)14-7-3-2-4-8-14;/h2-9H,10-12H2,1H3,(H,21,22);1H |
InChI Key |
AQYAFQAIDODLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC2=NCCN2C(=O)CC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)

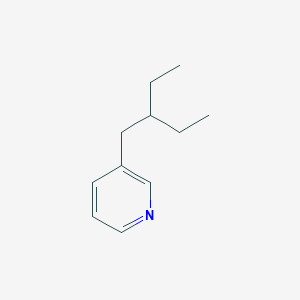
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
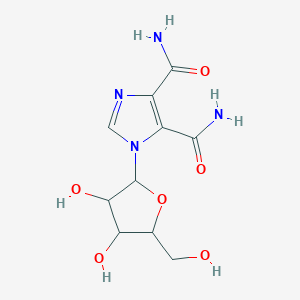
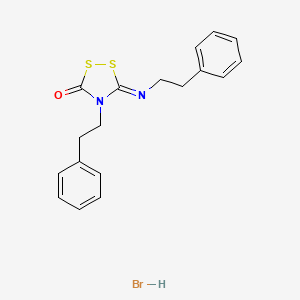
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
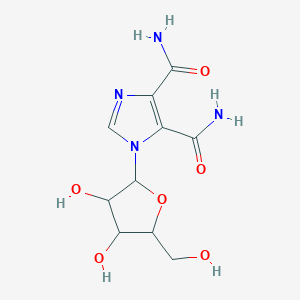


![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
